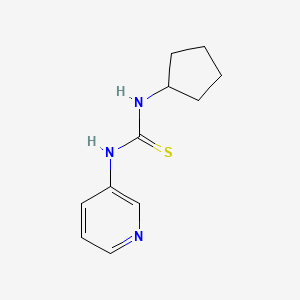
N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death pathways.
Wirkmechanismus
CGP 3466B acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a non-selective channel that regulates the permeability of the mitochondrial inner membrane. Opening of the this compound leads to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately cell death. By inhibiting the this compound, CGP 3466B prevents mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase ATP production, enhance mitochondrial respiration, and reduce reactive oxygen species (ROS) production. CGP 3466B has also been shown to reduce inflammation, improve blood-brain barrier integrity, and enhance neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and target mitochondria. It is also relatively stable and has a long half-life. However, CGP 3466B has some limitations as well. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has low bioavailability and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the study of CGP 3466B. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and metabolic stability. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 3466B and its effects on mitochondrial function and energy metabolism.
Conclusion
In conclusion, CGP 3466B is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. It acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and has several biochemical and physiological effects. CGP 3466B has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurological disorders.
Synthesemethoden
CGP 3466B can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with glycine methyl ester, followed by the addition of phenylsulfonyl chloride and subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
CGP 3466B has been extensively studied for its potential therapeutic use in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. It has been shown to protect neurons from oxidative stress, excitotoxicity, and apoptosis. CGP 3466B has also been shown to improve mitochondrial function and energy metabolism, which is crucial for the survival of neurons.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-9-12(16)7-8-14(11)18(10-15(17)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULPLREZBZQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

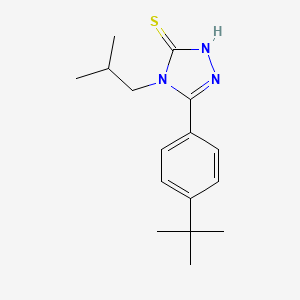
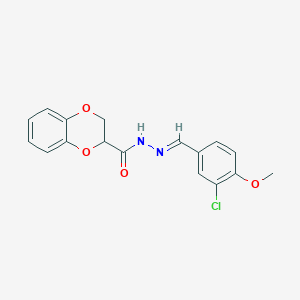
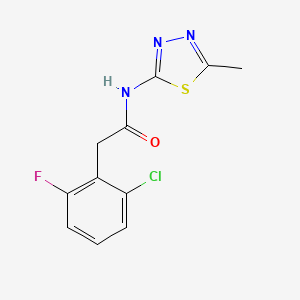
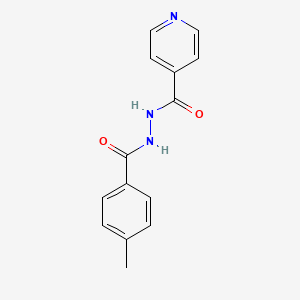

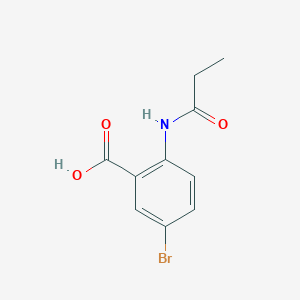
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
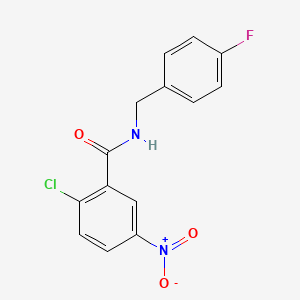
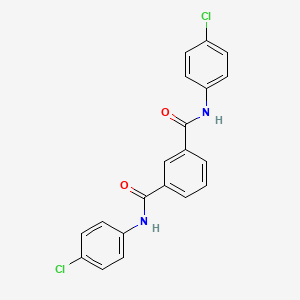


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
